2,4-Difluorobenzylamine is an organic compound with the molecular formula CHFN and a molecular weight of 143.13 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, attached to a benzylamine group. This compound appears as a clear colorless to light yellow liquid and has a melting point of approximately 255-256 °C and a boiling point of 82-84 °C at reduced pressure . Its chemical structure can be represented as follows:
textF | C6H4—CH2—NH2 | F
The compound is sensitive to air and should be stored under inert gas conditions to maintain its stability .
Additionally, it serves as a key intermediate in the synthesis of pharmaceuticals, including dolutegravir, an antiretroviral medication .
Research indicates that 2,4-difluorobenzylamine exhibits significant biological activity. It has been identified as an intermediate in the synthesis of compounds with potential therapeutic effects, particularly in antiviral applications. Its structural features contribute to its interaction with biological targets, enhancing its efficacy in medicinal chemistry .
The synthesis of 2,4-difluorobenzylamine can be achieved through several methods:
2,4-Difluorobenzylamine finds applications in various fields:
Interaction studies have shown that 2,4-difluorobenzylamine can engage in hydrogen bonding due to its amine functional group, which may influence its solubility and reactivity with other biomolecules. Its fluorinated structure enhances lipophilicity, potentially affecting its pharmacokinetic properties .
Several compounds share structural similarities with 2,4-difluorobenzylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzylamine | CHFN | Contains one fluorine atom; less lipophilic. |
3,4-Difluorobenzylamine | CHFN | Different positioning of fluorines; varied reactivity. |
2,6-Difluorobenzylamine | CHFN | Different fluorine positions; potential for different biological activity. |
Benzylamine | CHN | No fluorine substituents; serves as a baseline for comparison. |
The unique positioning of the fluorine atoms in 2,4-difluorobenzylamine contributes to its distinct chemical properties and biological activities compared to these similar compounds.
Corrosive